molecular formula C9H8N4O2 B2976115 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid CAS No. 1781799-07-2

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid

Cat. No.: B2976115
CAS No.: 1781799-07-2
M. Wt: 204.189
InChI Key: RCVLPFIXVYFZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is a versatile heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methylpyrazole with a pyrimidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of catalysts and other industrial applications.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar structure and are known for their diverse biological activities.

    Pyrazolo[5,1-c]-1,2,4-triazines: Another class of compounds with similar structural features and applications.

    Pyrazolo[1,5-a]-1,3,5-triazines: These compounds also exhibit similar reactivity and are used in various scientific research applications.

Uniqueness: 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLPFIXVYFZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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